N6-Furfuryl-2-aMinoadenosine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

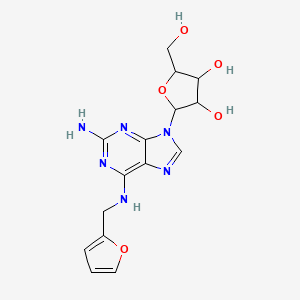

Properties

Molecular Formula |

C15H18N6O5 |

|---|---|

Molecular Weight |

362.34 g/mol |

IUPAC Name |

2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C15H18N6O5/c16-15-19-12(17-4-7-2-1-3-25-7)9-13(20-15)21(6-18-9)14-11(24)10(23)8(5-22)26-14/h1-3,6,8,10-11,14,22-24H,4-5H2,(H3,16,17,19,20) |

InChI Key |

DTOXHQUCHLAJFD-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC2=C3C(=NC(=N2)N)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N6-Furfuryl-2-aminoadenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-Furfuryl-2-aminoadenosine, also known as Kinetin (B1673648) Riboside, is a synthetic purine (B94841) nucleoside analog that has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This document provides an in-depth technical overview of its discovery, synthesis, and biological activity, with a focus on its mechanism of action as an antitumor agent.

The discovery of this compound is intrinsically linked to the discovery of kinetin (N6-furfuryladenine) in 1955 by Miller and his colleagues from autoclaved herring sperm DNA. Kinetin, a potent cytokinin, was later found to have a riboside derivative, this compound, which was identified in natural sources such as coconut water. While kinetin itself has been studied for its anti-aging properties, its riboside has demonstrated significant potential as a pro-apoptotic agent in cancer cells.

Synthesis of this compound

The chemical synthesis of this compound is most commonly achieved through the reaction of a 2-amino-6-halopurine riboside with furfurylamine (B118560). The most prevalent starting material for this synthesis is 2-amino-6-chloropurine-9-riboside.

Synthesis of the Precursor: 2-Amino-6-chloropurine (B14584)

Several methods have been reported for the synthesis of the key intermediate, 2-amino-6-chloropurine. A common and efficient one-step method involves the chlorination of guanine (B1146940) using phosphorus oxychloride in the presence of a phase transfer catalyst, such as a tetraalkylammonium chloride, in a solvent like acetonitrile[1]. Alternative routes start from 2,4,5-triamino-6-hydroxypyrimidine, which is chlorinated and then cyclized to form the purine ring system. Other reported methods include the use of Vilsmeier reagent or starting from 2,9-diacetylguanine[2][3].

Final Synthesis Step: this compound

The final step in the synthesis of this compound involves the nucleophilic substitution of the chlorine atom at the C6 position of 2-amino-6-chloropurine riboside with furfurylamine.

Experimental Protocols

Synthesis of 2-Amino-6-chloropurine from Guanine

Materials:

-

Guanine

-

Phosphorus oxychloride (POCl3)

-

Tetraethylamine chloride

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

Procedure:

-

To a suspension of guanine in anhydrous acetonitrile, add tetraethylamine chloride.

-

Slowly add phosphorus oxychloride to the mixture at a controlled temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 2-amino-6-chloropurine by recrystallization or column chromatography.

Synthesis of this compound from 2-Amino-6-chloropurine riboside

Materials:

-

2-Amino-6-chloropurine riboside

-

Furfurylamine

-

Ethanol (anhydrous)

Procedure:

-

Dissolve 2-amino-6-chloropurine riboside in anhydrous ethanol.

-

Add furfurylamine and triethylamine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.

-

Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Biological Activity and Mechanism of Action

This compound has demonstrated potent antitumor activity against a range of cancer cell lines, including those of leukemia, melanoma, and pancreatic cancer. Its primary mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells.

Pro-apoptotic Effects

The pro-apoptotic activity of this compound is mediated through the intrinsic mitochondrial pathway. This involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, treatment with this compound leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis, ultimately leading to cell death[3][4].

Quantitative Biological Data

| Compound | Cell Line | IC50 (µM) |

| This compound | Leukemia (e.g., Jurkat) | Data not available |

| Melanoma (e.g., A375) | Data not available | |

| Pancreatic Cancer (e.g., PANC-1) | Data not available |

Signaling Pathway Diagrams

Activation of PINK1 Kinase

In addition to its role in apoptosis, this compound has been identified as an activator of PTEN-induced putative kinase 1 (PINK1)[5][6][7]. PINK1 is a mitochondrial serine/threonine kinase that plays a crucial role in mitochondrial quality control through a process called mitophagy. Loss-of-function mutations in PINK1 are associated with early-onset Parkinson's disease. This compound activates PINK1 independent of mitochondrial depolarization[5][7]. Activated PINK1 then phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin, initiating the clearance of damaged mitochondria. This dual activity of inducing apoptosis in cancer cells and promoting mitochondrial health suggests a complex and potentially beneficial pharmacological profile for this compound.

Conclusion

This compound is a promising synthetic nucleoside analog with significant antitumor properties. Its synthesis is achievable through established chemical routes, and its mechanism of action involves the induction of apoptosis via the intrinsic mitochondrial pathway and the activation of the mitochondrial quality control kinase PINK1. Further research is warranted to fully elucidate its therapeutic potential, including the determination of its efficacy in various cancer models and the exploration of its role in neuroprotective pathways. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working on the advancement of novel anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]

- 3. The Bax/Bcl-2 ratio determines the susceptibility of human melanoma cells to CD95/Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PINK1-Dependent Mitophagy Inhibits Elevated Ubiquitin Phosphorylation Caused by Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Parkinson’s Disease: Are PINK1 Activators Inching Closer to the Clinic? - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of N6-Furfuryl-2-aminoadenosine: An In-Depth Technical Guide

Disclaimer: As of December 2025, detailed experimental studies elucidating the specific mechanism of action of N6-Furfuryl-2-aminoadenosine are not extensively available in the public scientific literature. It is categorized as a purine (B94841) nucleoside analogue with proposed antitumor activity.[1][2] The suggested mechanisms for purine nucleoside analogs broadly involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2]

Given the limited specific data, this guide will focus on the well-researched, structurally similar compound, N6-furfuryladenosine (Kinetin Riboside) , as a potential mechanistic model. It is crucial for researchers to consider that while the general principles may be similar, the addition of a 2-amino group in this compound could alter its cellular targets, metabolic activation, and overall biological activity.

Overview of N6-Furfuryladenosine: A Mechanistic Analogue

N6-furfuryladenosine (also known as kinetin (B1673648) riboside) is a synthetic cytokinin and a purine derivative that has demonstrated significant antiproliferative and pro-apoptotic activities in various cancer cell lines. Its mechanism is multifaceted, initiating with intracellular metabolic activation and culminating in cellular energy depletion, genotoxic stress, and the activation of stress-response pathways.

Intracellular Activation and Metabolic Consequences

The biological activity of N6-furfuryladenosine is contingent upon its intracellular conversion to a nucleotide form. This bioactivation is a critical first step in its mechanism of action.

Phosphorylation by Adenosine (B11128) Kinase

Upon cellular uptake, N6-furfuryladenosine is phosphorylated by adenosine kinase to N6-furfuryladenosine monophosphate, which is subsequently converted to the triphosphate form, N6-furfuryladenosine triphosphate (KTP). The inhibition of adenosine kinase, either pharmacologically or through siRNA, has been shown to suppress the cytotoxic effects of N6-furfuryladenosine, underscoring the necessity of this metabolic conversion.

Induction of Rapid ATP Depletion

A primary and rapid consequence of N6-furfuryladenosine exposure is a significant depletion of intracellular ATP levels. This energy crisis is a key contributor to the compound's cytotoxic effects.

Cellular Targets and Signaling Pathways

The triphosphate metabolite, KTP, is believed to be the primary effector molecule, likely acting as a competitive inhibitor of ATP for various ATP-dependent enzymes, particularly protein kinases.

Kinase Inhibition Profile

Chemoproteomic studies have identified numerous kinases that can bind to KTP. Among approximately 300 quantified kinases, 27 have been identified as potential targets for KTP. Notably, GSK3α and GSK3β are among the kinases that exhibit binding affinity for KTP.

Genotoxic Stress and Upregulation of CDKN1A (p21)

Exposure to N6-furfuryladenosine induces genotoxic stress, as evidenced by alkaline comet assays. This DNA damage triggers a cellular stress response, characterized by the rapid upregulation of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21. The upregulation of p21 is a hallmark of cell cycle arrest in response to DNA damage.

Mitochondrial Dynamics and PINK1 Kinase Activation

Recent studies have implicated N6-furfuryladenosine in the regulation of mitochondrial dynamics. Kinetin, the nucleobase of N6-furfuryladenosine, is metabolized to KTP, which can act as an ATP neosubstrate to enhance the activity of PTEN-induced putative kinase 1 (PINK1). PINK1 is a key regulator of mitochondrial quality control, and its activation by KTP suggests a role for N6-furfuryladenosine in modulating mitochondrial function.

Experimental Protocols

While specific protocols for this compound are not available, the following are standard methodologies used in the investigation of N6-furfuryladenosine that would be applicable.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: To assess cell viability, cells are seeded in 96-well plates, treated with varying concentrations of the compound, and incubated. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and the resulting formazan (B1609692) crystals are dissolved in DMSO. Absorbance is measured to determine the percentage of viable cells.

-

Trypan Blue Exclusion Assay: To determine cell number and viability, cells are stained with trypan blue and counted using a hemocytometer. Viable cells exclude the dye, while non-viable cells are stained blue.

Analysis of Apoptosis

-

Annexin V/Propidium Iodide (PI) Staining: Apoptosis can be quantified by flow cytometry using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent dye that stains the DNA of necrotic cells).

-

Caspase Activity Assays: The activity of caspases, key executioners of apoptosis, can be measured using colorimetric or fluorometric substrate assays.

DNA Synthesis Inhibition Assay

-

[3H]-Thymidine Incorporation Assay: Cells are treated with the compound and then pulsed with [3H]-thymidine. The amount of radiolabeled thymidine (B127349) incorporated into newly synthesized DNA is measured by scintillation counting to assess the rate of DNA synthesis.

Kinase Inhibition Assays

-

In Vitro Kinase Assay: The ability of the triphosphate form of the compound to inhibit specific kinases can be assessed by incubating the purified kinase with its substrate and ATP (or the triphosphate analogue) and measuring the phosphorylation of the substrate.

-

Chemoproteomic Profiling: This technique uses ATP-acyl phosphate (B84403) probes in competition with the triphosphate analogue to identify kinases that bind to the analogue in a cellular lysate.

Data Presentation

As no quantitative data for this compound is available, a comparative table for N6-furfuryladenosine is presented below as a reference.

| Parameter | Cell Line | Value | Reference |

| IC50 (Antiproliferative Activity) | MiaPaCa-2 (Pancreatic Carcinoma) | 0.27 ± 0.09 µM |

Visualizations

Proposed Mechanism of Action of N6-Furfuryladenosine

Caption: Proposed signaling pathway for N6-furfuryladenosine.

Experimental Workflow for Assessing Cytotoxicity

Caption: Workflow for evaluating the cytotoxicity of a test compound.

Conclusion and Future Directions

While this compound is described as a purine nucleoside analogue with potential anticancer activity, there is a clear need for dedicated research to elucidate its precise mechanism of action. Future studies should focus on:

-

Metabolic Activation: Confirming the role of adenosine kinase and identifying the resulting nucleotide metabolites.

-

Target Identification: Utilizing chemoproteomic and other approaches to identify the specific cellular targets of the activated metabolites.

-

Signaling Pathway Analysis: Investigating the downstream signaling cascades affected by the compound, including pathways related to cell cycle control, apoptosis, and cellular stress responses.

-

Comparative Studies: Directly comparing the activity and mechanism of this compound with N6-furfuryladenosine to understand the contribution of the 2-amino group.

Such investigations will be crucial for the potential development of this compound as a therapeutic agent.

References

N6-Furfuryl-2-aminoadenosine: A Purine Nucleoside Analogue for Cancer Research and Drug Development

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of N6-Furfuryl-2-aminoadenosine, a purine (B94841) nucleoside analogue with potential applications in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis, mechanism of action, and therapeutic potential of novel nucleoside analogues. Due to the limited availability of direct experimental data for this compound, this guide heavily references the well-characterized analogue, N6-Furfuryladenosine (also known as Kinetin Riboside), and extrapolates the potential effects of the 2-amino substitution based on existing structure-activity relationship studies of related compounds.

Introduction

Purine nucleoside analogues are a cornerstone of chemotherapy, exerting their cytotoxic effects through interference with nucleic acid synthesis and induction of apoptosis.[1][2] this compound belongs to this class of compounds and is structurally related to the cytokinin N6-furfuryladenosine (Kinetin Riboside). Cytokinins and their nucleoside derivatives have demonstrated potential as anticancer agents.[3] The addition of an amino group at the 2-position of the purine ring is a common strategy in medicinal chemistry to modulate the biological activity and selectivity of adenosine (B11128) receptor ligands and other nucleoside analogues.

Chemical Synthesis

A potential synthetic workflow is outlined below:

Caption: Proposed synthesis of this compound.

Mechanism of Action

The precise mechanism of action for this compound has not been empirically determined. However, based on studies of its close analogue, N6-furfuryladenosine, a multi-faceted mechanism targeting fundamental cellular processes in cancer cells can be proposed.[3]

Bioactivation and Cellular Uptake

It is hypothesized that this compound, like N6-furfuryladenosine, is a prodrug that requires intracellular phosphorylation by adenosine kinase to exert its cytotoxic effects.[3] The resulting nucleotide analogues can then interfere with key cellular pathways.

Core Anticancer Mechanisms

The primary proposed anticancer mechanisms include:

-

Inhibition of DNA Synthesis: The triphosphate form of the analogue can be incorporated into DNA, leading to chain termination and inhibition of DNA replication, a critical process for rapidly dividing cancer cells.[1][2]

-

Induction of Apoptosis: The compound is expected to trigger programmed cell death, a key mechanism for eliminating cancerous cells.[1][2]

-

ATP Depletion: N6-furfuryladenosine has been shown to cause a rapid and massive depletion of intracellular ATP levels in cancer cells, leading to an energy crisis and subsequent cell death.[3]

-

Genotoxic Stress: The analogue can induce DNA damage, activating cellular stress responses and cell cycle arrest.[3]

The following diagram illustrates the hypothesized signaling pathway leading to cancer cell death:

Caption: Hypothesized mechanism of action.

Quantitative Data

Direct quantitative data for this compound is not available in the peer-reviewed literature. The following table summarizes the reported antiproliferative activity of the closely related compound, N6-furfuryladenosine (FAdo), in various human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| N6-Furfuryladenosine (FAdo) | MiaPaCa-2 | Pancreatic Carcinoma | 0.27 ± 0.09 | [3] |

| N6-Furfuryladenosine (FAdo) | A375 | Melanoma | Not explicitly stated, but potent | [3] |

| This compound | Various | - | Not Available | - |

Table 1: Antiproliferative Activity of N6-Furfuryladenosine.

Potential Impact of the 2-Amino Group

Structure-activity relationship studies on other N6-substituted adenosine analogues suggest that the addition of a 2-amino group can have varied effects on biological activity. In some cases, 2-amino substitution has been shown to decrease the potency of N6-substituted adenosines at adenosine receptors. Therefore, it is plausible that this compound may exhibit a different pharmacological profile compared to N6-furfuryladenosine, potentially altering its affinity for adenosine receptors or its efficacy as an anticancer agent. Further experimental investigation is required to elucidate these differences.

Experimental Protocols

The following section details the methodologies for key experiments that would be crucial for the evaluation of this compound.

Experimental Workflow

A logical workflow for the preclinical evaluation of this compound is presented below.

Caption: Preclinical evaluation workflow.

Detailed Methodologies

6.2.1. Antiproliferative Assay (MTT/XTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound for 48-72 hours.

-

MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

-

Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

6.2.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

6.2.3. ATP Depletion Assay

-

Cell Treatment: Treat cancer cells with this compound for various time points (e.g., 1, 3, 6 hours).

-

Cell Lysis: Lyse the cells to release intracellular ATP.

-

Luciferase Assay: Use a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction, to measure ATP levels.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Normalization: Normalize the ATP levels to the total protein concentration of each sample.

6.2.4. Genotoxicity Assay (Alkaline Comet Assay)

-

Cell Treatment: Expose cells to this compound for a short duration (e.g., 1-3 hours).

-

Cell Embedding: Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells in a high-salt, alkaline lysis solution to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis under alkaline conditions.

-

Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Green).

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope and quantify the DNA damage by measuring the tail length and intensity.

6.2.5. Cell Cycle Analysis

-

Cell Treatment: Treat cells with this compound for 24 hours.

-

Fixation: Harvest and fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a DNA intercalating dye such as Propidium Iodide (PI) in the presence of RNase.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

6.2.6. Western Blot Analysis for Apoptosis and Cell Cycle Markers

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, p21).

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a promising purine nucleoside analogue that warrants further investigation for its potential as an anticancer agent. While direct experimental data is currently lacking, the known biological activities of its close analogue, N6-furfuryladenosine, suggest a potent multi-targeted mechanism of action involving the inhibition of DNA synthesis, induction of apoptosis, ATP depletion, and genotoxic stress. The introduction of a 2-amino group may modulate these activities, and dedicated structure-activity relationship studies are necessary to fully elucidate its pharmacological profile. The experimental protocols outlined in this guide provide a robust framework for the comprehensive preclinical evaluation of this compound and similar purine nucleoside analogues.

References

- 1. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists and Their Cancer Immunotherapeutic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticancer Potential of N6-Furfuryl-2-aminoadenosine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the biological activity of N6-Furfuryl-2-aminoadenosine in cancer cells is limited. This document leverages data from the closely related compound, N6-furfuryladenosine (Kinetin Riboside), to infer potential mechanisms of action and biological effects. The presence of a 2-amino group on the purine (B94841) ring of this compound may significantly influence its activity, and the information presented herein should be interpreted with caution and serve as a basis for future investigation.

Introduction

This compound is a purine nucleoside analogue, a class of compounds known for their broad antitumor activities.[1][2][3][4][5] These molecules, structurally similar to endogenous nucleosides, can interfere with various cellular processes, leading to the inhibition of cancer cell growth and proliferation. The general anticancer mechanisms of purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[1][2][3][4][5] While specific data on this compound is scarce, research on the related compound N6-furfuryladenosine (kinetin-riboside) provides valuable insights into its potential biological activities against cancer cells. Studies on N6-furfuryladenosine have demonstrated its ability to induce antiproliferative and apoptogenic effects, cause rapid depletion of cellular ATP, and trigger genotoxic stress.

Inferred Biological Activity from N6-Furfuryladenosine

Based on studies of N6-furfuryladenosine, the biological activities of this compound in cancer cells can be hypothesized to include antiproliferative effects, induction of apoptosis, and cell cycle modulation.

Antiproliferative Activity

N6-furfuryladenosine has shown significant antiproliferative activity against various human cancer cell lines. This activity is believed to be a result of its interference with essential cellular processes required for cell division.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines (Inferred from N6-furfuryladenosine Data)

| Cell Line | Cancer Type | Inferred IC50 (µM) |

| MiaPaCa-2 | Pancreatic Carcinoma | ~0.3 |

| A375 | Melanoma | Data not available |

| Jurkat | T-cell Leukemia | Data not available |

| HCT116 | Colon Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

Note: These values are extrapolated from data on N6-furfuryladenosine and should be experimentally verified for this compound.

Induction of Apoptosis

Purine nucleoside analogs are well-documented inducers of apoptosis. N6-furfuryladenosine has been shown to be apoptogenic. The mechanism likely involves the activation of intrinsic and/or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

Cell Cycle Arrest

By disrupting DNA synthesis and cellular metabolism, this compound may induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.

Potential Signaling Pathways

The anticancer effects of this compound are likely mediated through the modulation of specific signaling pathways. Based on data from N6-furfuryladenosine, a key mechanism involves the induction of cellular stress pathways.

Genotoxic Stress and DNA Damage Response

N6-furfuryladenosine has been observed to induce genotoxic stress. This can lead to the activation of the DNA damage response (DDR) pathway. A central player in this response is the tumor suppressor protein p53, which can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis. A key downstream effector of p53 is p21 (CDKN1A), a cyclin-dependent kinase inhibitor that enforces cell cycle arrest.

References

- 1. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Probing the anticancer activity of nucleoside analogues: a QSAR model approach using an internally consistent training set - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N6-Furfuryladenosine in the Inhibition of DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on N6-furfuryladenosine (kinetin riboside), a purine (B94841) nucleoside analogue closely related to N6-Furfuryl-2-aminoadenosine. Due to a greater availability of public research on N6-furfuryladenosine, its documented effects on DNA synthesis and cellular processes are presented here as a foundational model for understanding the potential mechanisms of similar N6-substituted purine nucleoside analogues.

Executive Summary

N6-furfuryladenosine, a cytokinin riboside, has demonstrated significant potential as an anticancer agent through its potent inhibition of cell proliferation and induction of apoptosis in various cancer cell lines.[1] The core mechanism of its action appears to be multifactorial, converging on the disruption of DNA synthesis. This is achieved through the induction of genotoxic stress, rapid depletion of cellular ATP, and the subsequent activation of cell cycle checkpoints.[2] A key event in this process is the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A), leading to cell cycle arrest, primarily at the S and G2/M phases, which ultimately prevents DNA replication.[2][3] This document provides a comprehensive overview of the quantitative data supporting these findings, detailed experimental protocols for assessing the compound's activity, and visual representations of the key signaling pathways and experimental workflows.

Quantitative Data Summary

The cytotoxic and cell cycle effects of N6-furfuryladenosine have been quantified in several human cancer cell lines. The following tables summarize the key findings.

Table 2.1: Cytotoxic Activity of N6-Furfuryladenosine (Kinetin Riboside) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| OVCAR-3 | Ovarian | 72 | 1.1 | [1] |

| MIA PaCa-2 | Pancreatic | 72 | 1.1 | [1] |

| HCT-15 | Colon | Not Specified | 2.5 | [3] |

Table 2.2: Effect of N6-Furfuryladenosine (Kinetin Riboside) on Cell Cycle Distribution in HCT-15 Colon Cancer Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control | 69% | 9% | 14% | [3] |

| 5 µM Kinetin Riboside | Decreased | Increased | Increased | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the role of N6-furfuryladenosine in inhibiting DNA synthesis.

Protocol: Cell Viability and IC50 Determination using MTT Assay

Objective: To determine the concentration of N6-furfuryladenosine that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell line (e.g., OVCAR-3, MIA PaCa-2, HCT-15)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

N6-furfuryladenosine (kinetin riboside) stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of N6-furfuryladenosine in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of N6-furfuryladenosine on the distribution of cells in different phases of the cell cycle.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

N6-furfuryladenosine

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and incubate until they reach 60-70% confluency.

-

Treat the cells with N6-furfuryladenosine at a desired concentration (e.g., 5 µM) and a vehicle control for a specific time (e.g., 48 hours).

-

Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and centrifuge to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol: Alkaline Comet Assay for DNA Damage Assessment

Objective: To detect DNA single-strand breaks and alkali-labile sites induced by N6-furfuryladenosine.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

N6-furfuryladenosine

-

PBS (Ca²⁺ and Mg²⁺ free)

-

Low melting point agarose (B213101) (LMA)

-

Normal melting point agarose (NMA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Microscope slides

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat cells with N6-furfuryladenosine for a short duration (e.g., 60-180 minutes).[2]

-

Harvest and resuspend the cells in PBS at a concentration of 1 x 10⁵ cells/mL.

-

Mix 10 µL of the cell suspension with 75 µL of LMA at 37°C.

-

Pipette the mixture onto a microscope slide pre-coated with NMA and cover with a coverslip.

-

Solidify the agarose on a cold plate for 10 minutes.

-

Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and leave for 20-40 minutes to allow DNA unwinding.

-

Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes.

-

Gently remove the slides, wash with neutralization buffer three times for 5 minutes each.

-

Stain the slides with a DNA staining solution.

-

Visualize and score the comets using a fluorescence microscope and appropriate image analysis software. The extent of DNA damage is proportional to the amount of DNA in the comet tail.

Protocol: Cellular ATP Level Determination

Objective: To measure the effect of N6-furfuryladenosine on intracellular ATP levels.

Materials:

-

Human cancer cell line

-

Complete cell culture medium

-

N6-furfuryladenosine

-

ATP determination kit (e.g., luciferase-based assay)

-

Lysis buffer (provided in the kit)

-

96-well opaque plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque plate.

-

Treat the cells with N6-furfuryladenosine at various concentrations and time points (e.g., 60-180 minutes).[2]

-

Lyse the cells according to the ATP determination kit protocol.

-

Add the luciferase-based ATP detection reagent to each well.

-

Measure the luminescence using a luminometer.

-

Generate an ATP standard curve using the provided ATP standard.

-

Calculate the ATP concentration in the samples based on the standard curve and normalize to the protein concentration or cell number.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the DNA synthesis inhibitory properties of N6-Furfuryladenosine.

Caption: Experimental workflow for investigating N6-Furfuryladenosine.

Proposed Signaling Pathway for DNA Synthesis Inhibition

The diagram below outlines the proposed signaling cascade initiated by N6-Furfuryladenosine, leading to the inhibition of DNA synthesis.

Caption: Proposed signaling pathway of N6-Furfuryladenosine.

References

Induction of Apoptosis by N6-Furfuryl-2-aminoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Furfuryl-2-aminoadenosine (FAdo), a cytokinin nucleoside, has demonstrated potent anti-proliferative and pro-apoptotic activities in various human cancer cell lines. This technical guide delineates the molecular mechanisms underlying FAdo-induced apoptosis, focusing on the intrinsic mitochondrial pathway. The process is initiated by rapid cellular ATP depletion and the induction of genotoxic stress, culminating in the activation of the caspase cascade and programmed cell death. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate further research and drug development efforts in oncology.

Introduction

This compound, also known as kinetin (B1673648) riboside, is a purine (B94841) derivative that has emerged as a promising experimental chemotherapeutic agent. Its efficacy is attributed to its ability to selectively induce apoptosis in cancer cells, making it a subject of significant interest in the development of novel anti-cancer therapies. This guide provides an in-depth examination of the core mechanisms by which FAdo exerts its apoptotic effects.

Core Mechanism of Action: The Intrinsic Apoptotic Pathway

FAdo-induced apoptosis is primarily mediated through the intrinsic, or mitochondrial, pathway. The key molecular events are initiated by two upstream events:

-

Rapid ATP Depletion: Within minutes to a few hours of exposure, FAdo causes a massive depletion of intracellular ATP. This energy crisis is a critical early event that triggers downstream apoptotic signaling.

-

Genotoxic Stress: FAdo induces DNA damage, a phenomenon observable through assays such as the alkaline comet assay. This genotoxic stress contributes to the activation of cellular stress responses.

These initial insults converge on the mitochondria, leading to the following key events in the apoptotic cascade:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The integrity of the mitochondrial outer membrane is compromised, leading to a decrease in the mitochondrial membrane potential (ΔΨm).

-

Cytochrome c Release: Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase in the intrinsic pathway.

-

Executioner Caspase Activation: Activated caspase-9 proteolytically cleaves and activates executioner caspases, primarily caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death, including DNA fragmentation and the formation of apoptotic bodies.

Role of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, acting primarily at the level of the mitochondria to control MOMP. This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The balance between these opposing factions determines the cell's fate. In the context of FAdo-induced apoptosis, it is hypothesized that the cellular stress signals initiated by ATP depletion and genotoxic stress lead to a shift in this balance, favoring the pro-apoptotic members. This results in the activation and oligomerization of Bax and/or Bak at the mitochondrial outer membrane, forming pores that facilitate the release of cytochrome c.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MiaPaCa-2 | Pancreatic Carcinoma | 0.27 ± 0.09 | 72 |

| A375 | Melanoma | Not explicitly stated | 72 |

| Human Myeloid Leukemia Cells | Leukemia | Not explicitly stated | Not specified |

Data extracted from studies on N6-furfuryladenosine (kinetin-riboside).

Table 2: Quantitative Effects of this compound on Apoptotic Markers

| Cell Line | Treatment | Parameter Measured | Result |

| A375 | 50 µM FAdo, 48 h | Caspase-3 Activation | Significant increase |

| MiaPaCa-2 | Low µM concentrations, 60-180 min | ATP Levels | Massive depletion |

| MiaPaCa-2 | Low µM concentrations, 60-180 min | Genotoxic Stress (Comet Assay) | Induction observed |

| MiaPaCa-2 | Not specified | CDKN1A (p21) Upregulation | Rapid upregulation |

This table summarizes qualitative and semi-quantitative findings from the cited literature. Specific fold changes or absolute values were not consistently provided in the initial search results.

Experimental Protocols

Cell Viability and Proliferation Assay

Objective: To determine the dose-dependent effect of this compound on cancer cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MiaPaCa-2) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of FAdo (e.g., 0.01 µM to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle-treated control group.

-

Cell Counting: Following treatment, detach the cells using trypsin and count them using a hemocytometer or an automated cell counter.

-

Data Analysis: Express the cell number in treated wells as a percentage of the control. Plot the percentage of viable cells against the log of the FAdo concentration to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Bcl-2 Family Proteins

Objective: To quantify the expression levels of pro- and anti-apoptotic Bcl-2 family proteins (Bax, Bak, Bcl-2, Bcl-xL) following treatment with this compound.

Methodology:

-

Cell Lysis: Treat cells with FAdo for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for Bax, Bak, Bcl-2, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Cytochrome c Release Assay

Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol.

Methodology:

-

Cell Fractionation: Treat cells with FAdo. Harvest the cells and use a commercially available kit (e.g., from Abcam or GeneTex) to separate the mitochondrial and cytosolic fractions by differential centrifugation.

-

Western Blot Analysis: Perform Western blotting on both the cytosolic and mitochondrial fractions as described in Protocol 5.2. Probe the membranes with an antibody specific for cytochrome c.

-

Analysis: An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release. Use a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., β-actin) to confirm the purity of the fractions.

Caspase-9 and Caspase-3 Activity Assay

Objective: To measure the enzymatic activity of the initiator caspase-9 and the executioner caspase-3.

Methodology:

-

Cell Lysis: Prepare cell lysates from FAdo-treated and control cells as described for Western blotting, but without protease inhibitors that target caspases.

-

Fluorometric Assay: Use commercially available fluorometric assay kits specific for caspase-9 (substrate: LEHD-AFC) and caspase-3 (substrate: DEVD-AFC).

-

Procedure: Incubate a specific amount of protein lysate with the respective caspase substrate in the provided assay buffer.

-

Measurement: Measure the fluorescence of the cleaved substrate (free AFC) using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation/505 nm emission).

-

Data Analysis: Quantify the caspase activity based on a standard curve generated with free AFC. Express the results as fold-increase in activity compared to the untreated control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: FAdo-induced intrinsic apoptosis signaling pathway.

Caption: Experimental workflow for Western blot analysis.

Caption: Workflow for fluorometric caspase activity assay.

Conclusion

This compound effectively induces apoptosis in cancer cells through the intrinsic mitochondrial pathway, initiated by ATP depletion and genotoxic stress. The subsequent activation of the caspase cascade, regulated by the Bcl-2 family of proteins, underscores its potential as a targeted anti-cancer agent. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic applications of FAdo and to develop novel strategies for cancer treatment. Further quantitative studies on the modulation of Bcl-2 family proteins and the precise kinetics of caspase activation will provide a more complete understanding of its mechanism of action.

The Interplay of N6-Furfuryladenine Derivatives and Cytokinin Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the relationship between N6-Furfuryl-2-aminoadenosine, its foundational molecule kinetin (B1673648) (N6-furfuryladenine), and the broader class of plant hormones known as cytokinins. This document details their chemical structures, biological activities, and the molecular pathways they influence, with a focus on quantitative data and detailed experimental methodologies.

Core Concepts: Kinetin and Cytokinins

Cytokinins are a class of phytohormones that play a pivotal role in regulating plant growth and development, most notably in promoting cell division (cytokinesis).[1] The first cytokinin to be identified was kinetin, a synthetic N6-substituted adenine (B156593) derivative.[2] It was discovered as a potent cell division-promoting factor in autoclaved herring sperm DNA.[3] While initially thought to be purely synthetic, kinetin has since been found to occur naturally in the DNA of various organisms, including humans, as a result of oxidative damage to deoxyribose.[4]

Naturally occurring cytokinins, such as zeatin and isopentenyladenine (iP), are N6-substituted adenine derivatives with an isoprenoid side chain.[5] Kinetin, with its furfuryl group at the N6 position, is classified as an aromatic cytokinin.[6] These molecules collectively influence a wide array of physiological processes in plants, including shoot and root development, leaf senescence, and nutrient allocation.[1]

This compound in the Context of Cytokinin Activity

This compound is a derivative of kinetin, specifically a riboside with an additional amino group at the 2-position of the purine (B94841) ring. To understand its relationship to cytokinins, it is essential to consider the biological activity of its parent molecules, kinetin and kinetin riboside (N6-furfuryladenosine).

Kinetin riboside has been shown to exhibit biological activity, including the selective inhibition of cancer cell proliferation and induction of apoptosis.[7] In the context of plant systems, ribosides of cytokinins are often considered transport forms and can be less active than their corresponding free bases in certain bioassays.[8][9] The addition of a 2-amino group to the purine ring can further modulate the activity and receptor binding affinity of cytokinin analogs.[10]

While direct, extensive studies on the cytokinin activity of this compound in plant bioassays are not widely published, its structural similarity to known cytokinins suggests it may interact with the cytokinin signaling pathway, potentially as a modulator or a weak agonist/antagonist. Further research is required to fully elucidate its specific role as a plant growth regulator.

Quantitative Data: Receptor Binding Affinities of Cytokinins

The biological activity of cytokinins is mediated by their binding to specific receptors, which are transmembrane histidine kinases. In Arabidopsis thaliana, the primary cytokinin receptors are AHK2, AHK3, and CRE1/AHK4.[11] The binding affinity of various cytokinins to these receptors has been quantified, and the dissociation constants (Kd) are presented in Table 1.

| Compound | Receptor | Dissociation Constant (Kd) in nM | Reference |

| trans-Zeatin | CRE1/AHK4 | 2-4 | [11] |

| trans-Zeatin | AHK3 | 1-2 | [11] |

| Isopentenyladenine (iP) | CRE1/AHK4 | ~4 | [11] |

| Isopentenyladenine (iP) | AHK3 | ~40 | [11] |

| Kinetin | CRE1/AHK4 | Significantly lower affinity than trans-Zeatin and iP | [12] |

| Kinetin Riboside | AHK3/CRE1/AHK4 | Not widely reported, but generally lower than the free base | [8] |

Experimental Protocols

Cytokinin Receptor Binding Assay

This protocol describes a competitive binding assay using radiolabeled cytokinin to determine the binding affinity of unlabeled cytokinin analogs to their receptors expressed in a heterologous system.

Experimental Workflow:

Workflow for a competitive cytokinin receptor binding assay.

Methodology:

-

Receptor Preparation: Express the cytokinin receptor of interest (e.g., Arabidopsis AHK4) in E. coli. Prepare spheroplasts from the bacterial culture to expose the membrane-bound receptors.[13]

-

Ligand Preparation: Prepare a stock solution of a radiolabeled cytokinin, such as [3H]trans-zeatin, and a series of dilutions of the unlabeled test compounds (kinetin, this compound).

-

Incubation: In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled cytokinin, and varying concentrations of the unlabeled competitor. Incubate on ice for a specified time (e.g., 60 minutes) to reach binding equilibrium.[14]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-ligand complexes.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Detection: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Tobacco Callus Bioassay for Cytokinin Activity

This bioassay assesses the ability of a compound to induce cell division and growth in tobacco callus tissue, a classic method for determining cytokinin activity.[15]

Experimental Workflow:

Workflow for the tobacco callus bioassay for cytokinin activity.

Methodology:

-

Plant Material: Use sterile tobacco (Nicotiana tabacum) plants grown in vitro.

-

Explant Preparation: Aseptically excise small sections of leaf or pith tissue to serve as explants.

-

Culture Medium: Prepare Murashige and Skoog (MS) basal medium supplemented with a constant concentration of an auxin (e.g., 2 mg/L naphthaleneacetic acid, NAA) and a range of concentrations of the test compound (e.g., 0.01 to 10 mg/L of kinetin or this compound).[16] A control medium with auxin but no cytokinin should be included.

-

Culturing: Place the explants on the solidified medium in petri dishes and incubate in a growth chamber in the dark at a constant temperature (e.g., 25°C) for 3-4 weeks.

-

Data Collection: After the incubation period, remove the callus that has formed on the explants and measure its fresh weight.

-

Data Analysis: Plot the mean fresh weight of the callus against the concentration of the test compound. This will generate a dose-response curve from which the relative cytokinin activity can be determined.

Quantitative RT-PCR for Cytokinin-Responsive Gene Expression

This protocol outlines the steps to quantify the expression of known cytokinin-responsive genes in plant tissues after treatment with a test compound.

Experimental Workflow:

Workflow for qRT-PCR analysis of cytokinin-responsive genes.

Methodology:

-

Plant Growth and Treatment: Grow Arabidopsis thaliana seedlings under controlled conditions. Treat the seedlings with a solution containing the test compound or a mock control for a specific duration (e.g., 30 minutes to 2 hours).

-

RNA Extraction: Harvest the plant tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation. Extract total RNA using a suitable kit or protocol.[17]

-

cDNA Synthesis: Treat the RNA with DNase to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[14]

-

qPCR: Prepare qPCR reactions containing the cDNA template, SYBR Green master mix, and primers specific for the target cytokinin-responsive genes (e.g., ARR5, ARR7) and a stably expressed reference gene (e.g., ACTIN2).[18]

-

Data Analysis: Run the qPCR reactions in a real-time PCR machine. Determine the cycle threshold (Ct) values for each gene in each sample. Calculate the relative fold change in gene expression between the treated and control samples using the 2-ΔΔCt method.[18]

Cytokinin Signaling Pathway

Cytokinins exert their effects through a multi-step phosphorelay signaling pathway, which is analogous to two-component systems in bacteria. The core components of this pathway in Arabidopsis are the ARABIDOPSIS HISTIDINE KINASE (AHK) receptors, ARABIDOPSIS HISTIDINE PHOSPHOTRANSFER (AHP) proteins, and ARABIDOPSIS RESPONSE REGULATOR (ARR) proteins.

The cytokinin signaling pathway in plants.

Pathway Description:

-

Perception: Cytokinin binds to the extracellular CHASE domain of the AHK receptors located in the endoplasmic reticulum membrane.[8]

-

Autophosphorylation: Ligand binding induces a conformational change in the receptor, leading to the autophosphorylation of a conserved histidine (His) residue in its kinase domain, using ATP as the phosphate (B84403) donor.

-

Phosphorelay to AHP: The phosphate group is then transferred to a conserved aspartate (Asp) residue in the receiver domain of the AHK receptor. From there, it is relayed to a conserved His residue on a shuttle protein called AHP.

-

Nuclear Translocation: Phosphorylated AHP translocates from the cytoplasm to the nucleus.

-

Activation of Type-B ARRs: In the nucleus, the AHP protein transfers the phosphate group to an Asp residue in the receiver domain of a Type-B ARR. Type-B ARRs are transcription factors.

-

Transcriptional Regulation: Phosphorylation activates the Type-B ARR, which then binds to specific DNA sequences in the promoters of cytokinin-responsive genes, thereby activating or repressing their transcription.

-

Negative Feedback: Among the genes activated by Type-B ARRs are the Type-A ARR genes. Type-A ARRs are negative regulators of the signaling pathway. They are thought to compete with Type-B ARRs for phosphotransfer from AHPs or to dephosphorylate AHPs, thus dampening the cytokinin signal.

Conclusion

This compound and its related compounds, kinetin and kinetin riboside, are valuable tools for dissecting the intricacies of cytokinin biology and for potential applications in agriculture and medicine. Their activity is intrinsically linked to the cytokinin signaling pathway, a complex and tightly regulated system that governs many aspects of plant life. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and professionals seeking to further investigate the roles of these fascinating molecules. Future studies focusing on the precise cytokinin-like activity and receptor interactions of this compound will be crucial for a complete understanding of its biological function.

References

- 1. N9-substituted derivatives of kinetin: effective anti-senescence agents. | Semantic Scholar [semanticscholar.org]

- 2. Furfural, a precursor of the cytokinin hormone kinetin, and base propenals are formed by hydroxyl radical damage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back | MDPI [mdpi.com]

- 6. Cytokinins: Metabolism and Biological Activity of N6-(Δ2-Isopentenyl)adenosine and N6-(Δ2-Isopentenyl)adenine in Tobacco Cells and Callus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Modification of disease resistance of tobacco callus tissues by cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. stackscientific.nd.edu [stackscientific.nd.edu]

- 12. Bioassay of Cytokinin - Dora Agri-Tech [doraagri.com]

- 13. Synthesis of 6-(2-thienyl)purine nucleoside derivatives that form unnatural base pairs with pyridin-2-one nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. I Choose You: Selecting Accurate Reference Genes for qPCR Expression Analysis in Reproductive Tissues in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis of N6 -Substituted Adenosines as Cytokinin Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytokinin-controlled Indoleacetic Acid Oxidase Isoenzymes in Tobacco Callus Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Purines. LXII. Both enantiomers of N6-(1,3-dimethyl-2-butenyl)adenine and their 9-beta-D-ribofuranosides: synthesis and cytokinin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antitumor Properties of N6-Furfuryl-2-aminoadenosine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the antitumor properties of the related compound N6-furfuryladenosine (FAdo or kinetin-riboside). However, there is a significant lack of specific research directly investigating the antitumor properties of N6-Furfuryl-2-aminoadenosine. This guide, therefore, synthesizes information on closely related purine (B94841) nucleoside analogs to provide a comprehensive technical overview of the potential antitumor characteristics, proposed mechanisms, and relevant experimental methodologies for investigating this compound. The information presented herein is intended to serve as a foundational resource to guide future research into this specific compound.

Introduction to N6-Substituted Purine Analogs as Antitumor Agents

Purine nucleoside analogs represent a class of compounds with significant therapeutic potential in oncology.[1] Their structural similarity to endogenous nucleosides allows them to interfere with various cellular processes, including DNA synthesis and cell signaling, ultimately leading to the inhibition of cancer cell growth and the induction of apoptosis.[1] this compound is a purine nucleoside analog characterized by a furfuryl group at the N6 position and an amino group at the C2 position of the adenine (B156593) base. While direct studies on this specific molecule are limited, research on analogous compounds provides a strong rationale for its investigation as a potential antitumor agent.

The closely related compound, N6-furfuryladenosine (FAdo), has demonstrated potent antiproliferative and apoptogenic activities against a variety of human cancer cell lines.[2][3] Studies on FAdo have revealed that its mechanism of action involves rapid depletion of intracellular ATP, induction of genotoxic stress, and upregulation of the cell cycle inhibitor CDKN1A (p21).[2][3] The addition of an amino group at the C2 position, as in this compound, could potentially modulate its biological activity, selectivity, and pharmacological properties.

Quantitative Data on Related N6-Substituted Purine Analogs

While specific quantitative data for this compound is not available in the reviewed literature, the following table summarizes the in vitro cytotoxic activity of the closely related compound, N6-furfuryladenosine (FAdo), against various human cancer cell lines. This data is presented to offer a comparative baseline for future studies on this compound.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| N6-furfuryladenosine (FAdo) | MiaPaCa-2 | Pancreatic Carcinoma | 0.27 ± 0.09 | [2] |

Note: The above table is intended for comparative purposes only. The cytotoxic activity of this compound may differ significantly.

Proposed Mechanism of Action (Based on N6-furfuryladenosine)

The antitumor mechanism of this compound is likely to share similarities with that of N6-furfuryladenosine (FAdo). The proposed signaling pathway for FAdo involves its intracellular conversion and subsequent induction of cellular stress pathways.

Caption: Proposed mechanism of action for N6-furfuryladenosine.

This pathway suggests that upon entering the cell, N6-furfuryladenosine is phosphorylated by adenosine (B11128) kinase to its monophosphate form.[2][3] This active metabolite is believed to be responsible for the subsequent depletion of ATP and the induction of genotoxic stress, leading to the upregulation of stress response genes like CDKN1A and ultimately triggering apoptosis.[2][3] The presence of a 2-amino group in this compound could influence its interaction with adenosine kinase or other cellular targets, potentially altering this pathway.

Detailed Experimental Protocols

The following are detailed, generalized methodologies for key experiments to investigate the antitumor properties of this compound. These protocols are based on standard practices and methodologies reported for similar compounds.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Experimental and Logical Workflow Visualization

The following diagram illustrates a general workflow for the preclinical investigation of a novel antitumor compound like this compound.

Caption: General experimental workflow for antitumor drug discovery.

Conclusion and Future Directions

This compound represents an under-investigated purine nucleoside analog with potential as an antitumor agent. Based on the well-documented anticancer activities of the related compound N6-furfuryladenosine, it is plausible that this compound will exhibit cytotoxic and pro-apoptotic effects in cancer cells. The addition of the 2-amino group may alter its potency, selectivity, and pharmacological profile.

Future research should focus on a systematic in vitro evaluation of this compound against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative activity. Subsequent studies should aim to elucidate its specific mechanism of action, including its effects on intracellular signaling pathways, cell cycle progression, and apoptosis induction. Positive in vitro findings would warrant further investigation in preclinical in vivo models to assess its efficacy and safety profile as a potential novel cancer therapeutic. The experimental protocols and workflows provided in this guide offer a robust framework for initiating such investigations.

References

- 1. This compound | NanoAxis LLC [nanoaxisllc.com]

- 2. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A (p21) upregulation in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The experimental chemotherapeutic N6-furfuryladenosine (kinetin-riboside) induces rapid ATP depletion, genotoxic stress, and CDKN1A(p21) upregulation in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Applications of N6-Furfuryl-2-aminoadenosine in Glycobiology Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, there are no direct published studies on the applications of N6-Furfuryl-2-aminoadenosine in glycobiology research. This guide, therefore, provides a comprehensive theoretical framework and a practical, investigative roadmap for researchers interested in exploring the potential of this molecule in the field. It is based on the known biological activities of related purine (B94841) nucleoside analogs and established principles of glycobiology.

Introduction to this compound and Glycobiology

This compound is a purine nucleoside analog.[1] Purine nucleoside analogs are a class of molecules that have found extensive use in medicine, particularly as antitumor and antiviral agents.[2][3] Their primary mechanisms of action often involve the inhibition of DNA synthesis and the induction of apoptosis.[1][4] this compound is structurally related to kinetin (B1673648) (N6-furfuryladenosine), a plant cytokinin, and 2-aminoadenosine (B16350) (also known as 2,6-diaminopurine (B158960) ribonucleoside).[5][6]

Glycobiology is the study of the structure, biosynthesis, and function of glycans (carbohydrate chains) and their conjugates with proteins (glycoproteins) and lipids (glycolipids). Glycosylation is a fundamental post-translational modification that plays a critical role in a vast array of biological processes, including cell-cell recognition, immune responses, and signal transduction. Aberrant glycosylation is a hallmark of numerous diseases, including cancer and congenital disorders of glycosylation (CDGs).

Given the precedent for nucleoside analogs to interfere with fundamental cellular processes, it is plausible that this compound could have un-investigated applications in glycobiology. This guide will explore these hypothetical applications, focusing on its potential as a modulator of glycosylation pathways and as a tool for glycan analysis.

Hypothetical Applications of this compound in Glycobiology

Modulation of Glycosylation Pathways

The biosynthesis of glycans is a complex process that relies on a steady supply of nucleotide sugars, which serve as activated donors for glycosyltransferases.[7][8] It is conceivable that this compound, after intracellular phosphorylation to its triphosphate form, could interfere with this process in several ways:

-

Inhibition of Glycosyltransferases: The triphosphate derivative of this compound could act as a competitive or allosteric inhibitor of glycosyltransferases, thereby altering the glycosylation of specific proteins.

-

Interference with Nucleotide Sugar Metabolism: The compound could potentially inhibit enzymes involved in the biosynthesis or interconversion of nucleotide sugars, leading to a global change in cellular glycosylation.[9][10][11]

-

Altered Signaling Pathways Regulating Glycosylation: Many signaling pathways, such as the Wnt and TGF-β pathways, are known to be modulated by glycosylation and also to regulate the expression of glycosyltransferases.[6] Purine analogs can influence cellular signaling, and thus this compound might indirectly affect glycosylation by altering these pathways.

Metabolic Labeling and Analysis of Glycans

Metabolic glycan labeling is a powerful technique for studying glycan biosynthesis and dynamics. This typically involves introducing a chemically modified monosaccharide into cells, which is then incorporated into glycans. If this compound or a derivative could be metabolized and incorporated into nucleotide sugars, it might serve as a novel labeling agent. However, this is a more speculative application. A more direct approach would be to use it to perturb glycosylation and then use established glycan analysis methods to study the resulting changes.

Proposed Experimental Protocols for Investigating this compound in Glycobiology

The following are detailed, hypothetical experimental protocols designed to investigate the potential effects of this compound on cellular glycosylation.

Cell Viability and Proliferation Assays

Before investigating its effects on glycosylation, it is crucial to determine the cytotoxic and cytostatic concentrations of this compound in the cell line of interest.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known for aberrant glycosylation, such as a breast or pancreatic cancer cell line) in appropriate media.

-